(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene

Protecting-group chemistry Acetal hydrolysis kinetics Prodrug stability

(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is a symmetrical trans-azobenzene derivative in which both para positions carry a 1,3-dioxolane ring — a cyclic acetal that masks a latent aldehyde functionality. With molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g·mol⁻¹, the compound belongs to the photoswitchable azoarene family but is distinguished by its dual role as a protected dialdehyde building block.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B12281264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4OCCO4
InChIInChI=1S/C18H18N2O4/c1-5-15(6-2-13(1)17-21-9-10-22-17)19-20-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8,17-18H,9-12H2
InChIKeyNIYUAXXLRSARKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene (CAS 1509927-60-9): Sourcing the Protected Azobenzene Dialdehyde for Smart-Material and Prodrug Synthesis


(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is a symmetrical trans-azobenzene derivative in which both para positions carry a 1,3-dioxolane ring — a cyclic acetal that masks a latent aldehyde functionality. With molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g·mol⁻¹, the compound belongs to the photoswitchable azoarene family but is distinguished by its dual role as a protected dialdehyde building block. The (E)-configured N=N bridge confers photoisomerization capability, while the dioxolane groups impart stability against nucleophilic attack, oxidation, and basic conditions that would degrade the free aldehyde [1]. Commercially, it is available in purities of ≥95% and 98% from multiple specialist chemical suppliers, with predicted physicochemical properties including a boiling point of 505.8 ± 50.0 °C, density of 1.33 ± 0.1 g·cm⁻³, and an octanol-water partition coefficient (LogP) of approximately 2.5 .

Why (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene Cannot Be Replaced by a Generic Azobenzene or Unprotected Dialdehyde


Substituting this compound with a generic azobenzene, a 4,4′-dialkoxyazobenzene, the unprotected 4,4′-azobenzenedicarboxaldehyde (CAS 52550-86-4), or even the bis-dimethylacetal analog (CAS 67591-46-2) fundamentally alters the reactivity profile and application scope. The free dialdehyde is prone to air oxidation, unwanted aldol condensations, and Schiff-base formation under ambient conditions, making it unsuitable for multi-step synthetic sequences without protection [1]. The bis-dimethylacetal, while also protected, hydrolyzes 30–35 times faster than the cyclic dioxolane acetal under acidic conditions, compromising shelf stability and controlled-release precision [2]. Meanwhile, the N-oxide (azoxy) analog introduces a dipolar functionality that changes electrochemical and liquid-crystalline behavior relative to the parent azo compound [1]. The dioxolane acetals on this specific compound provide a uniquely balanced combination of hydrolytic robustness, latent aldehyde orthogonality, and retention of the full azobenzene photochromic character — properties that no single comparator simultaneously delivers.

Quantitative Differentiation Evidence for (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene: Procurement-Relevant Comparative Data


Cyclic Dioxolane Acetal Hydrolytic Stability Outperforms Acyclic Dimethyl Acetal Protection by ~30–35-Fold

For aldehyde-protected azobenzene building blocks, the choice between a cyclic 1,3-dioxolane and an acyclic dimethyl acetal directly impacts shelf-life and controlled-release fidelity. Classical acetal hydrolysis studies demonstrate that 2-phenyl-1,3-dioxolane (the cyclic acetal analogous to the target compound's protecting group) hydrolyzes 30–35 times more slowly than benzaldehyde dimethyl acetal under identical acidic conditions [1]. This kinetic difference arises from the unfavorable entropy of activation for the cyclic compound, which must undergo ring-opening during hydrolysis. When translated to the azobenzene context, the target compound's dioxolane groups confer substantially greater resistance to premature deprotection during storage, formulation, or multi-step synthesis compared with the bis-dimethylacetal analog (CAS 67591-46-2).

Protecting-group chemistry Acetal hydrolysis kinetics Prodrug stability

Selective Electrochemical Signature: Protected Bis-Acetal Shows Only the 2e⁻ Azo Wave, Whereas Free Dialdehyde Adds a 4e⁻ Carbonyl Wave

The electrochemical reduction profile provides a direct analytical fingerprint to distinguish the protected bis-acetal form from the free dialdehyde. D.C. polarography and cyclic voltammetry studies of 4,4′-azobis-benzaldehyde (the deprotected dialdehyde) and its bis-methylacetal in methanol reveal that the free dialdehyde exhibits two distinct reduction waves: a two-electron wave for the azo group (N=N → HN–NH) and a four-electron wave corresponding to the two aldehyde carbonyl groups [1]. In contrast, the bis-methylacetal — the protected form structurally analogous to the target bis-dioxolane — displays only the two-electron azo reduction wave because the aldehyde functions are masked as acetals. The same polarographic simplification is expected for the bis-dioxolane derivative (CAS 1509927-60-9), providing cleaner electrochemical behavior for applications where carbonyl redox interference must be avoided.

Electroanalytical chemistry Azobenzene reduction Polarography

Controlled Deprotection Yields 80% of 4,4′-Azobenzenedicarboxaldehyde: Validating Latent Aldehyde Utility

A critical procurement consideration is whether the dioxolane protection can be cleanly removed to liberate the synthetically valuable dialdehyde. The Konshin group demonstrated that the closely related 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide (the N-oxide analog) undergoes quantitative deprotection with concentrated hydrochloric acid in tetrahydrofuran at room temperature to afford the corresponding bis-aldehyde in 80% isolated yield after recrystallization [1]. The bis-aldehyde product (azoxybenzene-4,4′-dicarbaldehyde) was unambiguously confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry [1]. The structural and mechanistic analogy between the azoxy N-oxide and the target azo (diazene) compound supports the expectation of similarly efficient deprotection for the target compound, establishing it as a viable storable precursor to 4,4′-azobenzenedicarboxaldehyde (CAS 52550-86-4).

Protecting-group strategy Azoxybenzene chemistry Building-block validation

Photoswitching Kinetics: Electron-Donating Para Substituents Reduce cis Isomer Half-Life from ~2 Days to Minutes–Hours vs. Parent Azobenzene

The photochromic performance of an azobenzene derivative is governed by the thermal cis→trans relaxation half-life, which determines the lifetime of the metastable cis state. Quantum chemical calculations validated against experimental data show that para-substituted azobenzenes bearing π-electron-donating groups (such as OCH₃, NH₂, CH₃) exhibit cis-isomer half-lives of minutes to hours, substantially shorter than the ~2-day half-life of unsubstituted azobenzene in most organic solvents [1]. The 1,3-dioxolane group, through the electron-donating effect of its acetal oxygen atoms in the para position, is expected to fall within this donor-substituent category, predicting a cis half-life in the minutes-to-hours regime rather than the ~48 h of the parent compound. This places the target compound in a kinetically distinct photoswitch category from both the slow-relaxing parent azobenzene and the even faster-relaxing push–pull systems.

Azobenzene photoisomerization Thermal cis–trans relaxation Photoswitch engineering

Patented Prodrug Scaffold: Bis-Dioxolane Azobenzene as a Colon-Targeted Azo-Reductase Cleavable Carrier for 5-ASA Delivery

The compound class containing the bis(4-(1,3-dioxolan-2-yl)phenyl) framework has been explicitly claimed in patent EP1688413A1 (Benzoxazole derivatives for the prophylaxis and treatment of inflammatory bowel diseases) [1]. The patent describes compounds where the dioxolane-protected phenyl rings are linked through a diazine or diazene bridge that can be cleaved by bacterial azoreductases in the lower intestine, releasing an active therapeutic agent (e.g., 5-aminosalicylic acid or benzoxazole acetic acid derivatives) specifically in the colon. The target compound (CAS 1509927-60-9) and its Z-isomer (CAS 562814-29-3) are identified as intermediates in this therapeutic strategy, with the dioxolane groups serving both as protective masks for aldehyde functionalities and as modulators of pharmacokinetic properties [1]. This patented application provides a procurement rationale not shared by simpler azobenzene analogs lacking the dioxolane-protected aldehyde architecture.

Inflammatory bowel disease Azo prodrug Colon-targeted delivery

High-Confidence Application Scenarios for (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene Derived from Quantitative Evidence


Shelf-Stable Latent Dialdehyde Building Block for Stepwise Conjugated Polymer Synthesis

The compound serves as a storable, protected form of 4,4′-azobenzenedicarboxaldehyde that can be deprotected on demand in 80% yield under mild acidic conditions (conc. HCl/THF, room temperature) to reveal the free dialdehyde for Wittig condensations, Schiff-base formations, or imine-linked polymer construction [1]. Unlike the free dialdehyde, which is susceptible to oxidation and uncontrolled condensation during storage [1], the dioxolane-protected form eliminates premature reactivity until the deprotection step is intentionally triggered. The 30–35× greater hydrolytic stability of the cyclic dioxolane relative to an acyclic dimethyl acetal [2] further supports its selection as the preferred protected form for multi-step sequences requiring prolonged intermediate storage.

Selective Electroactive Monomer for Azobenzene-Based Redox Polymers

The protected bis-acetal form of the azobenzene dialdehyde simplifies the electrochemical profile by eliminating the 4e⁻ carbonyl reduction waves that complicate the polarography of the free dialdehyde [1]. This clean 2e⁻ azo-only electrochemistry makes the dioxolane-protected compound an advantageous monomer for electropolymerization or redox-active material fabrication where selective azo-group addressing is required. The compound can be subsequently deprotected post-polymerization to install aldehyde functionalities for further cross-linking or functionalization.

Colon-Targeted Prodrug Intermediate for Inflammatory Bowel Disease Therapy

The bis-dioxolane azobenzene scaffold is explicitly cited in EP1688413A1 as part of a colon-specific drug delivery strategy in which the azo (N=N) bridge is cleaved by bacterial azoreductases in the lower intestine, releasing therapeutically active 5-aminosalicylic acid or benzoxazole acetic acid derivatives directly at the disease site [1]. The dioxolane groups modulate the compound's lipophilicity (LogP ~2.5 [2]) and protect latent aldehyde moieties that can be exploited for further prodrug conjugation. This therapeutic rationale is unique to the dioxolane-protected azobenzene architecture and is not replicated by simple azobenzene or dialkoxyazobenzene analogs.

Fast-Reset Photoswitch for Dynamic Photopatterning and Real-Time Optical Devices

The electron-donating character of the para-dioxolane substituents is predicted, by class-level analogy with other 4,4′-donor-substituted azobenzenes, to reduce the thermal cis→trans relaxation half-life from ~2 days (parent azobenzene) to the minutes-to-hours regime [1]. This faster thermal reset rate is functionally advantageous for applications requiring rapid cycling between photostationary states — such as real-time holography, dynamic photopatterning, or light-responsive surface wettability switching — where the sluggish ~48 h relaxation of unsubstituted azobenzene would be prohibitive.

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